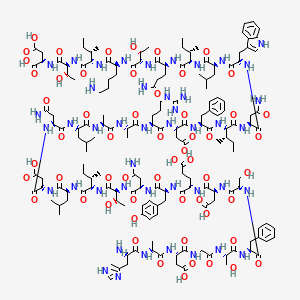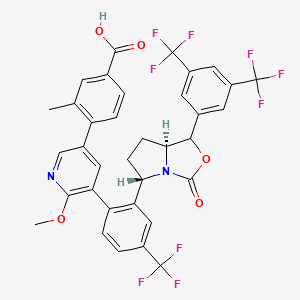![molecular formula C28H20ClN3O2 B10827818 4-[9-(4-chlorophenyl)-2-oxobenzo[h][1,6]naphthyridin-1-yl]-N-cyclopropylbenzamide](/img/structure/B10827818.png)
4-[9-(4-chlorophenyl)-2-oxobenzo[h][1,6]naphthyridin-1-yl]-N-cyclopropylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NCATS-SM3710 is a synthetic organic compound and a derivative of Torin 2. It has shown potent antimalarial activity, particularly against Plasmodium falciparum, the parasite responsible for the most severe form of malaria . The compound is known for its ability to inhibit phosphatidylinositol 4-kinase (Pf PI4KIIIβ), making it a promising candidate for multistage antimalarial drug development .
Preparation Methods
The synthesis of NCATS-SM3710 involves the derivatization of Torin 2 to enhance its aqueous solubility and specificity for Plasmodium . The exact synthetic routes and reaction conditions are detailed in scientific literature, but generally, the process includes multiple steps of organic synthesis, purification, and characterization to ensure the desired chemical properties and biological activity . Industrial production methods would likely involve scaling up these laboratory procedures while maintaining stringent quality control measures.
Chemical Reactions Analysis
NCATS-SM3710 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. Major products formed from these reactions include various derivatives that can be further studied for their biological activity .
Scientific Research Applications
NCATS-SM3710 has several scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of phosphatidylinositol 4-kinase and its effects on cellular processes.
Biology: The compound is used to investigate the life cycle of Plasmodium falciparum and the development of drug resistance.
Mechanism of Action
NCATS-SM3710 exerts its effects by inhibiting phosphatidylinositol 4-kinase (Pf PI4KIIIβ), an enzyme crucial for the survival and replication of Plasmodium falciparum . By targeting this enzyme, the compound disrupts the parasite’s cellular processes, leading to its death. The molecular targets and pathways involved include the inhibition of phosphatidylinositol 4-phosphate synthesis, which is essential for the parasite’s membrane dynamics and signaling .
Comparison with Similar Compounds
NCATS-SM3710 is unique compared to other similar compounds due to its enhanced aqueous solubility and specificity for Plasmodium . Similar compounds include:
Torin 2: The parent compound from which NCATS-SM3710 is derived. It also inhibits phosphatidylinositol 4-kinase but has lower solubility and specificity.
DSM265: Another antimalarial compound that targets dihydroorotate dehydrogenase in Plasmodium falciparum.
BRD9185: A compound that inhibits Plasmodium falciparum dihydroorotate dehydrogenase.
NCATS-SM3710 stands out due to its potent multistage antimalarial activity and its ability to inhibit a critical enzyme in the parasite’s life cycle .
Properties
Molecular Formula |
C28H20ClN3O2 |
|---|---|
Molecular Weight |
465.9 g/mol |
IUPAC Name |
4-[9-(4-chlorophenyl)-2-oxobenzo[h][1,6]naphthyridin-1-yl]-N-cyclopropylbenzamide |
InChI |
InChI=1S/C28H20ClN3O2/c29-21-7-1-17(2-8-21)19-5-13-25-24(15-19)27-20(16-30-25)6-14-26(33)32(27)23-11-3-18(4-12-23)28(34)31-22-9-10-22/h1-8,11-16,22H,9-10H2,(H,31,34) |
InChI Key |
VPSFQPBONOUNSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)N3C(=O)C=CC4=CN=C5C=CC(=CC5=C43)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-(11-((2-(((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-2-oxoethoxy)methyl)-11-methyl-3,6,9,13,16,19-hexaoxahenicosane-1,21-diyl)bis(2-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide)](/img/structure/B10827739.png)
![1-~{tert}-butyl-~{N}-[(5~{R})-8-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-2-(oxetan-3-yl)-1,3,4,5-tetrahydro-2-benzazepin-5-yl]-1,2,3-triazole-4-carboxamide](/img/structure/B10827741.png)


![4-[[1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B10827777.png)
![2-[7-[(5-cyano-1-methylindol-3-yl)methyl]-2-aza-7-azoniaspiro[4.4]nonan-2-yl]-N-hydroxypyrimidine-5-carboxamide](/img/structure/B10827781.png)

![N-(3,5-dichloro-4-{[6-(methylamino)pyrimidin-4-yl]oxy}phenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B10827788.png)

![2-[4-(3,5-Dimethylpiperazin-1-yl)-2-methoxyanilino]-9-methyl-5,7-dihydropyrimido[5,4-d][1,3]benzodiazepin-6-one](/img/structure/B10827804.png)
![1,1,1,3,3,3-Hexafluoropropan-2-yl 4-(2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-4-chlorobenzyl)piperazine-1-carboxylate](/img/structure/B10827806.png)

![3-amino-4-[(3S)-3-(2-ethoxyethoxymethyl)piperidin-1-yl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10827815.png)

